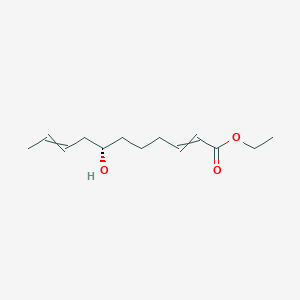

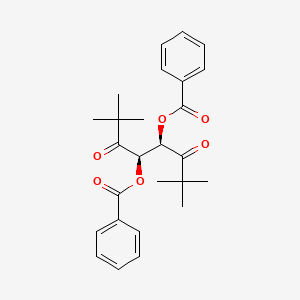

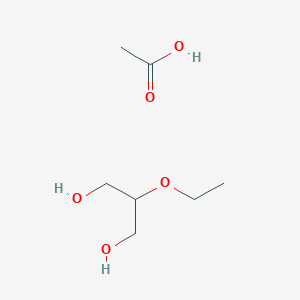

![molecular formula C17H12N4O2S B12530330 Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- CAS No. 849543-90-4](/img/structure/B12530330.png)

Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is part of the broader class of thiazolo-triazole derivatives, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry, materials science, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- typically involves multi-step procedures. One common method includes the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions, mediated by visible light . This green chemistry approach is advantageous as it reduces the ecological footprint of the synthesis process.

Another method involves the regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . This process is influenced by the nature of the alkenyl substituent and the reaction conditions, such as the choice of electrophilic agents and solvents.

Industrial Production Methods

Industrial production of this compound may leverage similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation and polyphosphoric acid has also been reported to facilitate intramolecular cyclization reactions, which are crucial for the formation of the thiazolo-triazole core .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for bromination, potassium thiocyanate for thiolation, and various alkyl halides for alkylation. Reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted thiazolo-triazole derivatives, which can exhibit enhanced biological activities or improved material properties .

Scientific Research Applications

Medicinal Chemistry: This compound has shown promise as an anticancer agent, with certain derivatives exhibiting significant activity against cancer cell lines without causing toxicity to normal cells.

Materials Science: The compound is used as a stabilizer in the synthesis of silver and gold nanoparticles, which are important for various nanotechnological applications.

Mechanism of Action

The mechanism of action of Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways . The compound’s anti-inflammatory effects are likely due to its inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Thiazolo[3,2-b][1,2,4]triazol-7-ium: This compound is similar in structure but differs in its cationic nature and is used as a stabilizer for nanoparticles.

Thiazolo[5,1-b][1,3]thiazin-4-ium: Another related compound, known for its antimicrobial and antifungal properties.

Uniqueness

Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to stabilize nanoparticles and its potent anticancer properties make it a valuable compound in both medicinal and materials science research .

Properties

CAS No. |

849543-90-4 |

|---|---|

Molecular Formula |

C17H12N4O2S |

Molecular Weight |

336.4 g/mol |

IUPAC Name |

6-[(4-nitrophenyl)methyl]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |

InChI |

InChI=1S/C17H12N4O2S/c22-21(23)14-8-6-12(7-9-14)10-15-11-24-17-18-16(19-20(15)17)13-4-2-1-3-5-13/h1-9,11H,10H2 |

InChI Key |

YWWFSEDYCOXPAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethenyl-1,3-difluoro-2-{[4-(trifluoromethoxy)phenyl]ethynyl}benzene](/img/structure/B12530263.png)

![2-[(1R)-1-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazine](/img/structure/B12530293.png)

![2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate](/img/structure/B12530304.png)

![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)

![Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12530316.png)